N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide
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Overview
Description
N-(2-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE is a complex organic compound that features a benzodiazole core linked to a dichlorophenyl group and a hydroxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE typically involves multiple steps. One common route starts with the preparation of the benzodiazole core, which is then functionalized with the dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction conditions, such as temperature and residence time, which are crucial for the successful synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(2-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines
Uniqueness
N-(2-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21Cl2N3O2 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C20H21Cl2N3O2/c21-15-8-7-14(12-16(15)22)13-25-18-5-2-1-4-17(18)24-19(25)9-10-23-20(27)6-3-11-26/h1-2,4-5,7-8,12,26H,3,6,9-11,13H2,(H,23,27) |
InChI Key |
BNKGEKRLFGBKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)CCNC(=O)CCCO |
Origin of Product |
United States |
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